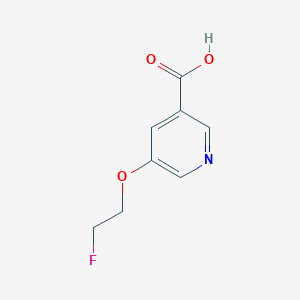

5-(2-Fluoro-ethoxy)-nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

5-(2-fluoroethoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H8FNO3/c9-1-2-13-7-3-6(8(11)12)4-10-5-7/h3-5H,1-2H2,(H,11,12) |

InChI Key |

KZEXJCMJJKJGOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1OCCF)C(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Fluoroethoxy Substitution at C5 on Biological Activity

The introduction of a 2-fluoroethoxy group at the C5 position of the nicotinic acid scaffold is a strategic modification intended to modulate the molecule's physicochemical and pharmacological properties. Fluorine, being the most electronegative element, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions.

Research on related fluorinated compounds suggests that the replacement of a methoxy (B1213986) group with a 2-fluoroethoxy group can be a viable strategy for developing radiotracers without drastically altering receptor affinity. nih.gov For instance, in the development of D3 dopamine (B1211576) receptor ligands, substituting a 4-methoxy group with a 4-(2-fluoroethoxy) group resulted in a comparable binding affinity. nih.gov This suggests that the fluoroethoxy group is well-tolerated and can serve as a bioisosteric replacement for a methoxy group, potentially enhancing metabolic stability due to the strength of the C-F bond.

Furthermore, studies on other receptor systems have shown that the introduction of a fluoroalkoxy chain can influence binding affinity. For example, in a series of cannabinoid type 2 receptor ligands, the introduction of a fluoroethoxy ether did not considerably alter binding affinity, while a fluoropropoxy ether enhanced it to a subnanomolar level. nih.gov This highlights that the length and nature of the alkoxy chain, in addition to the fluorine substitution, play a role in receptor interaction.

The position of the fluoroalkoxy substituent is also critical. In the case of D3 receptor ligands, a higher affinity and selectivity were observed when the 2-fluoroethoxy group was at the 4-position of the benzamide (B126) ring compared to the 2-position. nih.gov This underscores the importance of the substituent's spatial orientation within the receptor's binding pocket for optimal interaction. While direct studies on 5-(2-Fluoro-ethoxy)-nicotinic acid are limited, these findings from analogous compounds provide a framework for understanding the potential impact of the C5 fluoroethoxy substitution.

Role of Nicotinic Acid Moiety in Molecular Interactions

The nicotinic acid scaffold is a well-established pharmacophore that interacts with a variety of receptors, most notably the nicotinic acetylcholine (B1216132) receptors (nAChRs) and the G protein-coupled receptor GPR109A (HM74A). pnas.orgnih.gov The pyridine (B92270) nitrogen and the carboxylic acid group are key features that govern its molecular interactions.

The pyridine nitrogen of nicotinic acid and its analogs can act as a hydrogen bond acceptor. pnas.org In the context of nAChRs, it has been shown that the pyridine nitrogen of nicotine (B1678760) forms a crucial hydrogen bond with the backbone NH of a leucine (B10760876) residue in the β2 subunit. pnas.org This interaction is a key component of the nicotinic pharmacophore.

The carboxylic acid group at the C3 position is another critical determinant of biological activity. It is essential for the interaction with receptors like GPR109A, which mediates the anti-dyslipidemic effects of nicotinic acid. nih.govzen-bio.com Modifications to this group can significantly alter the compound's pharmacological profile. For example, esterification or amidation of the carboxylic acid in related thionicotinic acid derivatives was found to modulate their vasorelaxant and antioxidant properties. nih.gov

The following table summarizes the key interactions of the nicotinic acid moiety:

| Structural Feature | Type of Interaction | Receptor Target Example | Significance |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Nicotinic Acetylcholine Receptor (nAChR) | Essential for agonist activity |

| Pyridine Nitrogen (protonated) | Cation-π Interaction | Nicotinic Acetylcholine Receptor (nAChR) | Contributes to high-affinity binding |

| Carboxylic Acid Group | Hydrogen Bonding, Ionic Interactions | GPR109A | Mediates anti-dyslipidemic effects |

| Pyridine Ring | π-π Stacking | Nicotinic Acetylcholine Receptor (nAChR) | Stabilizes ligand-receptor complex |

Systematic Structural Variations and Their Influence on Target Binding

Systematic structural variations of molecules related to this compound have provided valuable insights into the structural requirements for potent and selective receptor binding. These studies often involve modifying the substituents on the pyridine ring and altering the nature of the side chains.

In the development of nAChR ligands, for example, even minor structural changes can lead to significant differences in receptor subtype selectivity. nih.gov The synthesis of various epibatidine (B1211577) analogs, which also contain a pyridine ring, has demonstrated that modifications to the substituent at the 5-position of the pyridine ring can dramatically affect affinity and selectivity for different nAChR subtypes. nih.gov

The table below illustrates the impact of systematic variations in related compound classes:

| Compound Class | Structural Variation | Effect on Target Binding | Reference |

| Epibatidine Analogs | Modification of 5-position substituent | Altered affinity and selectivity for nAChR subtypes | nih.gov |

| Tilorone Derivatives | Replacement of flexible sidechains with rigid rings | Maintained or improved activity at α7 nAChR | nih.gov |

| Nicotinic Acid Derivatives | Esterification/amidation of carboxylic acid | Modulated vasorelaxant and antioxidant activity | nih.gov |

These examples underscore the principle that a deep understanding of SAR through systematic structural modifications is essential for the optimization of lead compounds like this compound.

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the context of this compound, several bioisosteric replacements could be considered to modulate its activity profile.

One common bioisosteric replacement for an ether linkage (-O-) is a thioether linkage (-S-). This substitution can alter the bond angle and lipophilicity of the molecule, potentially leading to different binding interactions. For example, the replacement of an ether with a thioether in some compound series has been shown to impact biological activity.

Another potential bioisosteric replacement for the ethoxy group would be to introduce different small alkyl chains or other functional groups. The introduction of polar hydroxy, ether, or nitrile functions into the alkyl side chain of certain ionic liquids has been shown to decrease their inhibitory potential on acetylcholinesterase, indicating that such modifications can significantly alter biological activity. rsc.org

The trifluoromethyl group (CF3) is often used as a bioisostere for a methyl group or other small alkyl groups, as it can enhance metabolic stability and alter electronic properties. researchgate.net While not a direct replacement for the fluoroethoxy group, the principles of using fluorinated motifs to modulate activity are relevant.

The following table presents potential bioisosteric replacements for the fluoroethoxy group and their predicted effects:

| Original Group | Bioisosteric Replacement | Potential Effect on Activity Profile | Rationale |

| 2-Fluoroethoxy (-OCH2CH2F) | Thioethoxy (-SCH2CH3) | Altered lipophilicity and binding geometry | Change in bond angle and electronegativity |

| 2-Fluoroethoxy (-OCH2CH2F) | Propoxy (-OCH2CH2CH3) | Modified steric bulk and lipophilicity | Increased chain length |

| 2-Fluoroethoxy (-OCH2CH2F) | Methoxyethoxy (-OCH2CH2OCH3) | Increased polarity and hydrogen bonding potential | Introduction of an additional ether oxygen |

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target receptor. Conformational analysis of this compound and its analogs can provide valuable insights into the spatial arrangement of key pharmacophoric features and their influence on bioactivity.

Studies on conformationally restricted analogs of nicotine have shown that constraining the molecule's flexibility can lead to enhanced selectivity for specific nAChR subtypes. mdpi.com By locking the molecule into a specific "bioactive" conformation, it is possible to improve its interaction with the target receptor while reducing off-target effects.

For flexible molecules like this compound, the preferred conformation in solution may not be the same as the conformation it adopts when bound to a receptor. Molecular modeling studies can be used to predict the likely binding modes and to understand how different conformations might correlate with agonist or antagonist activity. For instance, in a study of 2-substituted piperazines, it was found that the axial conformation was preferred and that this orientation placed the basic and pyridyl nitrogens in a spatial arrangement that mimicked nicotine, correlating with agonist activity at the α7 nAChR. nih.gov

The gauche conformation is often preferred in fragments containing RCH2O-CH2OR, which is relevant to the ethoxy portion of the molecule. acs.org The presence and orientation of the fluorine atom in the ethoxy chain of this compound will also influence the conformational preferences of the side chain, which in turn can impact how the molecule presents itself to the binding site.

Understanding the relationship between conformation and bioactivity is a key aspect of rational drug design and can guide the synthesis of more potent and selective analogs of this compound.

Mechanistic Investigations of Biological Activity Non Clinical Focus

Modulation of Enzyme Activities by Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds that have been investigated for their diverse biological activities. acs.org These activities often stem from their ability to interact with and modulate the function of various enzymes, playing roles in metabolic and signaling pathways. Research has delved into the structure-activity relationships of these derivatives to understand how modifications to the core nicotinic acid scaffold influence their inhibitory profiles against specific enzymes.

Inhibition of Glycosidases (e.g., α-Amylase and α-Glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov Several studies have explored the potential of nicotinic acid derivatives as inhibitors of these enzymes.

Research into 5-amino-nicotinic acid derivatives has demonstrated their potential to inhibit both α-amylase and α-glucosidase. nih.govd-nb.info A series of synthesized 5-amino-nicotinic acid derivatives exhibited a range of inhibitory activities, with some compounds showing potency comparable to the standard drug, acarbose. nih.govd-nb.info For instance, certain derivatives displayed significant inhibitory potential against both enzymes, suggesting a synergistic action in controlling glucose levels. d-nb.info The structure-activity relationship studies indicated that the nature and position of substituents on the nicotinic acid core play a crucial role in their inhibitory efficacy. nih.gov

Furthermore, a library of novel nicotinic acid derivatives, with modifications at the 6-position of the pyridine (B92270) ring, has been synthesized and evaluated. acs.orgunimi.itacs.org Some of these compounds demonstrated micromolar inhibition against α-amylase. unimi.itacs.org Notably, mechanistic studies revealed that the most promising of these derivatives acted as noncompetitive inhibitors for both α-amylase and α-glucosidase. acs.orgunimi.it This noncompetitive inhibition is significant as it suggests the compounds bind to a site other than the active site, offering a different regulatory mechanism compared to competitive inhibitors. acs.orgunimi.it

Below is a data table summarizing the inhibitory activities of selected 5-amino-nicotinic acid derivatives against α-amylase and α-glucosidase. d-nb.info

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

| 2 | 12.91 ± 0.04 | Not Specified |

| 4 | 12.17 ± 0.14 | Not Specified |

| 5 | 13.57 ± 0.17 | Not Specified |

| 6 | 13.01 ± 0.07 | Not Specified |

| 7 | 12.91 ± 0.08 | Not Specified |

| 8 | 13.04 ± 0.02 | Not Specified |

| Acarbose (Standard) | 10.98 ± 0.03 | 10.79 ± 0.17 |

Diacylglycerol Acyltransferase (DGAT) Inhibition (specifically DGAT2)

Diacylglycerol acyltransferase (DGAT) is a crucial enzyme in the synthesis of triglycerides, with two major isoforms, DGAT1 and DGAT2. Niacin has been shown to directly and noncompetitively inhibit DGAT2 activity in HepG2 cells. nih.govcaldic.comcapes.gov.brresearchgate.net This inhibition leads to a decrease in triglyceride synthesis. nih.govcapes.gov.br

Enzyme kinetic studies have revealed that niacin decreases the apparent Vmax of the DGAT reaction without affecting the apparent Km, which is characteristic of noncompetitive inhibition. nih.gov The IC50 value for the inhibition of DGAT activity by niacin was determined to be 0.1 mM. nih.govcaldic.com Importantly, niacin selectively inhibits DGAT2, with no significant effect on DGAT1 activity. nih.govcaldic.comresearchgate.net This selectivity is noteworthy as DGAT1 and DGAT2, despite catalyzing the same reaction, are distinctly different enzymes. nih.gov The inhibitory effect of niacin on DGAT2 is considered a major target site for its lipid-regulating actions. nih.govcapes.gov.br Human studies have also suggested that the reduction of liver fat by niacin may be influenced by polymorphisms in the DGAT2 gene, further supporting the role of DGAT2 inhibition in niacin's mechanism of action. nih.gov

The following table presents the kinetic parameters of DGAT inhibition by niacin. nih.gov

| Substrate | Apparent Km | Effect of Niacin on Vmax | Type of Inhibition |

| [14C]oleoyl-CoA | 8.3 µM | Decrease | Noncompetitive |

| sn-1,2-dioleoylglycerol | 100 µM | Decrease | Noncompetitive |

Cyclooxygenase (COX) Enzyme Interactions (specifically COX-2)

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. nih.gov Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. nih.gov

Several studies have reported the synthesis and evaluation of nicotinic acid derivatives as potential COX-2 inhibitors. nih.govnih.gov Two novel series of nicotinate (B505614) derivatives were synthesized and showed highly potent COX-2 inhibitory activity. nih.gov Some of these compounds exhibited COX-2 inhibitory potency equipotent to the selective COX-2 inhibitor, celecoxib, and demonstrated a higher selectivity towards COX-2 over COX-1 compared to the non-selective NSAID, indomethacin. nih.gov Molecular docking studies of the most potent compounds within the COX-2 active site have helped to rationalize their inhibitory activity, showing favorable interactions that explain their efficacy. nih.gov

The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected nicotinic acid derivatives. researchgate.net

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5e | >100 | 0.05 | >2000 |

| 5f | >100 | 0.05 | >2000 |

| 5j | 45.3 | 0.05 | 897.1 |

| Celecoxib (Standard) | 15.2 | 0.04 | 380 |

Kynurenine Aminotransferase (KAT) Enzyme Inhibition

Kynurenine aminotransferase (KAT) is an enzyme family responsible for the synthesis of kynurenic acid (KYNA), a neuroactive metabolite. mdpi.com Elevated levels of KYNA in the brain have been associated with cognitive deficits in conditions like schizophrenia, making KAT, particularly the brain-predominant isoform KAT-II, a therapeutic target. nih.govmedpath.com

While direct studies on "5-(2-Fluoro-ethoxy)-nicotinic acid" are not available, research on related structures provides insights. For instance, isonicotinic acid hydrazide has been identified as an inhibitor of KATs. mdpi.com Furthermore, computational studies have explored the potential of nicotine (B1678760) to inhibit KAT-II, comparing its interaction with known reversible inhibitors. acs.org The search for novel KAT-II inhibitors is an active area of research, with a focus on developing compounds that can modulate KYNA levels in the brain. nih.gov

Acetylcholinesterase (AChE) Interactions

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. wikipedia.org

Studies on vitamin B3 (nicotinamide) derivatives have shown their potential as reversible inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibitory potency of these derivatives was found to be in the micromolar range and was influenced by the structural modifications on the nicotinamide (B372718) scaffold. nih.gov Molecular docking studies have suggested that interactions with key residues in the AChE active site, such as Tyr337 and Tyr124, are important for the observed inhibition. nih.gov One nicotinamide derivative with a 4'-phenylphenacyl substituent emerged as the most potent inhibitor of both enzymes. nih.gov

The following table displays the inhibition constants (Ki) of selected nicotinamide derivatives against AChE and BChE. nih.gov

| Compound | AChE Ki (µM) | BChE Ki (µM) |

| 4-F derivative | Not Specified | Not Specified |

| 4-H derivative | Not Specified | Not Specified |

| 4-NO2 derivative | Not Specified | Not Specified |

| 4-Cl derivative | Not Specified | Not Specified |

| 2-OCH3 derivative | Not Specified | Not Specified |

| 4-OCH3 derivative | Not Specified | Not Specified |

| 4-Br derivative | Not Specified | Not Specified |

| 4-Ph derivative | 4 | 8 |

| 4-CH3 derivative | Not Specified | Not Specified |

Other Enzyme Inhibition Profiles (e.g., HIV RNase H, InhA)

The inhibitory potential of nicotinic acid derivatives extends to other enzymes relevant to infectious diseases.

HIV Ribonuclease H (RNase H): The RNase H domain of HIV-1 reverse transcriptase is an essential enzyme for viral replication, making it an attractive target for antiviral drug development. nih.govmdpi.com While direct data on "this compound" is lacking, studies on other pyridine derivatives have shown inhibitory activity against HIV-1. nih.gov For instance, a class of 2-pyridyl derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) has been identified as potent inhibitors of HIV-1 RNase H. mdpi.com Structure-activity relationship studies revealed that modifications to the pyridine ring significantly impact the inhibitory activity. mdpi.com

InhA: InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a key enzyme in the fatty acid synthesis pathway and the primary target of the frontline anti-tuberculosis drug isoniazid. nih.gov Direct inhibitors of InhA are being sought to overcome resistance to isoniazid. nih.gov Although specific data for "this compound" is unavailable, the broader class of nicotinic acid derivatives has been explored for anti-tuberculosis activity. researchgate.net Fragment-based drug design approaches have led to the discovery of potent InhA inhibitors, and while not directly related to nicotinic acid, these studies highlight the strategies used to target this enzyme. acs.org

Receptor Binding and Ligand-Receptor Interactions

The interaction of this compound with several important receptor families has been a subject of scientific inquiry. The following subsections summarize the available findings on its modulation of and binding to these receptors.

The G protein-coupled receptor 109A (GPR109A), also known as HM74A in humans, is the primary receptor for nicotinic acid (niacin). Its activation leads to the antilipolytic effects associated with niacin. Research into the structural determinants of ligand binding has identified key amino acid residues within the receptor, such as Arg111 in the third transmembrane helix (TMH3), that are critical for anchoring carboxylate ligands like nicotinic acid.

A comprehensive review of published scientific literature did not yield specific binding data or mechanistic studies for the interaction of this compound with the GPR109A/HM74A receptor. Therefore, its binding affinity (Kᵢ), potency (EC₅₀/IC₅₀), and functional activity (agonist/antagonist profile) at this receptor are not publicly documented.

Research Findings: this compound and GPR109A/HM74A

| Parameter | Value | Assay Type | Source |

|---|---|---|---|

| Binding Affinity (Kᵢ) | Data not available | N/A | N/A |

| Functional Activity (EC₅₀/IC₅₀) | Data not available | N/A | N/A |

| Receptor Modulation | Data not available | N/A | N/A |

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems. Various subtypes, such as α4β2 and α7, are targets for compounds seeking to modulate cholinergic signaling. Research on fluoro-analogues of other nicotinic agonists has shown that such modifications can result in high binding affinity at different nAChR subtypes.

However, specific studies detailing the binding affinity or functional modulation of any nAChR subtype by this compound are not available in the current scientific literature.

Research Findings: this compound and nAChRs

| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity | Source |

|---|---|---|---|

| α4β2 | Data not available | Data not available | N/A |

| α7 | Data not available | Data not available | N/A |

| Other Subtypes | Data not available | Data not available | N/A |

The serotonin (B10506) receptor family, particularly the 5-HT₆ subtype, is a significant target in neuroscience research, implicated in cognitive processes. Ligands for this receptor are investigated for their potential to modulate learning and memory.

A search of scientific databases and literature reveals no published research on the interaction between this compound and any serotonin receptor subtype, including 5-HT₆.

Research Findings: this compound and 5-HT Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity | Source |

|---|---|---|---|

| 5-HT₆ | Data not available | Data not available | N/A |

| Other 5-HT Subtypes | Data not available | Data not available | N/A |

Dopamine (B1211576) receptors, including the D₂, D₃, and D₄ subtypes, are integral to numerous neurological functions and are targets for neuropsychiatric drug development. The D₃ receptor, in particular, is of interest due to its high density in limbic brain regions. Research into fluorinated compounds has identified ligands with high affinity and selectivity for the D₃ receptor.

There are currently no publicly available studies that characterize the binding profile or functional effects of this compound at the dopamine D₃ receptor or any other dopamine receptor subtype.

Research Findings: this compound and Dopamine Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity | Source |

|---|---|---|---|

| D₃ | Data not available | Data not available | N/A |

| D₂ | Data not available | Data not available | N/A |

Sigma receptors, classified as σ₁ and σ₂, are unique proteins found in the endoplasmic reticulum that are implicated in a wide range of cellular functions and are targets in cancer research. The development of selective sigma receptor ligands is an active area of medicinal chemistry.

An extensive review of scientific literature found no evidence of this compound being evaluated as a ligand for either the σ₁ or σ₂ receptor.

Research Findings: this compound and Sigma Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity (σ₁ vs σ₂) | Source |

|---|---|---|---|

| σ₁ | Data not available | Data not available | N/A |

| σ₂ | Data not available | Data not available | N/A |

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a role in immune cell trafficking and has become a target in cancer and inflammation research. The development of small-molecule ligands for CXCR4 is an area of focus for creating new chemical probes and potential therapeutics.

There is no documented research in the public domain investigating the potential interaction or binding of this compound with the CXCR4 receptor.

Research Findings: this compound and CXCR4 Receptor

| Parameter | Value | Assay Type | Source |

|---|---|---|---|

| Binding Affinity (Kᵢ/Kₔ) | Data not available | N/A | N/A |

| Functional Activity (IC₅₀) | Data not available | N/A | N/A |

| Receptor Modulation | Data not available | N/A | N/A |

Anti-inflammatory Mechanisms

Nicotinic acid has demonstrated significant anti-inflammatory properties, primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). nih.govahajournals.org This receptor is expressed on various immune cells, including monocytes and macrophages.

Activation of GPR109A by nicotinic acid in monocytes has been shown to suppress the secretion of key pro-inflammatory cytokines. nih.govelsevierpure.com In lipopolysaccharide (LPS)-activated human monocytes, nicotinic acid treatment led to a significant reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). elsevierpure.com This effect is not dependent on the prostaglandin (B15479496) pathway, which is associated with the common flushing side effect of niacin. nih.govahajournals.org

The anti-inflammatory cascade initiated by GPR109A activation involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Specifically, nicotinic acid has been observed to reduce the phosphorylation of IκB kinase (IKKβ) and inhibitor of kappa B alpha (IκBα), which ultimately leads to a profound inhibition of the nuclear translocation of the p65 subunit of NF-κB. nih.govelsevierpure.com

Furthermore, nicotinic acid can modulate the expression of chemokines and adhesion molecules. In adipocytes, it has been shown to suppress the expression of pro-atherogenic chemokines such as fractalkine and RANTES ('regulated upon activation, normal T cell expressed and secreted'). ox.ac.uk It also potently inhibits monocyte adhesion to activated endothelial cells and vascular cell adhesion molecule-1 (VCAM-1). elsevierpure.com

| Key Anti-inflammatory Mechanisms of Nicotinic Acid | Molecular Target/Pathway | Observed Effect | Reference |

| Cytokine Suppression | TNF-α, IL-6, MCP-1 | Reduction in secretion from activated monocytes | nih.govelsevierpure.com |

| NF-κB Pathway Inhibition | IKKβ, IκBα, p65 | Reduced phosphorylation and nuclear translocation | nih.govelsevierpure.com |

| Chemokine Modulation | Fractalkine, RANTES | Suppressed expression in adipocytes | ox.ac.uk |

| Cell Adhesion Inhibition | VCAM-1 | Reduced monocyte adhesion | elsevierpure.com |

Antimicrobial Action Mechanisms (bacterial and fungal)

Recent studies have highlighted the potential of nicotinic acid derivatives as antimicrobial agents. While nicotinic acid itself does not have proven direct antibacterial effects, it can enhance the ability of immune cells to combat infections. nih.gov For instance, it can increase the number of neutrophils, which are crucial for fighting bacteria like Staphylococcus aureus. nih.gov

Derivatives of nicotinic acid, such as nicotinamides and nicotinic acid hydrazides, have shown direct antimicrobial activity against a range of pathogens. mdpi.comnih.gov Newly synthesized nicotinamides have exhibited inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. mdpi.comnih.gov Antifungal activity against Candida albicans has also been reported. mdpi.com

The mechanisms underlying the antimicrobial action of these derivatives are multifaceted. Some derivatives are thought to function by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The incorporation of different chemical moieties, such as thiocarbohydrazones, can lead to compounds with broad-spectrum activity. mdpi.com

Furthermore, nicotinic acid can enhance the expression of endogenous antimicrobial peptides (AMPs). In a study on weaned piglets, nicotinic acid supplementation was found to increase the expression of intestinal AMPs like porcine β-defensin 2 (pBD2), protegrin 1-5 (PG1-5), and PR-39, which helped in conferring resistance against enterotoxigenic Escherichia coli infection. frontiersin.org This effect may be linked to the regulation of histone acetylation. frontiersin.org

| Antimicrobial Activity of Nicotinic Acid and its Derivatives | Organism(s) | Observed Effect | Reference |

| Nicotinamides | S. aureus, E. faecalis, P. aeruginosa, K. pneumoniae, C. albicans | Growth inhibition | mdpi.comnih.gov |

| Nicotinic Acid Hydrazides | Gram-positive bacteria | Promising activity, especially against Staphylococcus epidermidis | nih.gov |

| Nicotinic Acid | Enterotoxigenic E. coli | Enhanced resistance through increased antimicrobial peptide expression | frontiersin.org |

Anticancer and Antitumor Mechanisms (molecular targets)

The potential of nicotinic acid derivatives as anticancer agents is an emerging area of research. nih.gov These compounds may exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

One of the prominent molecular targets identified for certain nicotinic acid derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a critical regulator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting VEGFR-2, these derivatives can potentially stifle tumor growth by cutting off its blood supply.

A study on novel nicotinic acid-based compounds demonstrated that a specific derivative exhibited high cytotoxic potential against human colon cancer (HCT-15) and prostate cancer (PC-3) cell lines. nih.gov This compound showed potent VEGFR-2 inhibition and induced apoptosis, as evidenced by a significant increase in caspase-3 levels. nih.gov

The development of hybrid molecules that combine the nicotinic acid scaffold with other pharmacologically active moieties is a promising strategy to create multi-targeted anticancer agents. nih.gov

| Anticancer Mechanisms of Nicotinic Acid Derivatives | Molecular Target | Cellular Effect | Reference |

| VEGFR-2 Inhibition | Vascular Endothelial Growth Factor Receptor-2 | Inhibition of angiogenesis, cytotoxicity | nih.gov |

| Apoptosis Induction | Caspase-3 | Increased levels leading to programmed cell death | nih.gov |

Neuroprotective and Neurobiological Mechanisms (cellular/molecular level)

Nicotinic acid and its derivatives, particularly nicotinamide, have shown promise in providing neuroprotection in various models of neurodegenerative diseases. nih.gov The mechanisms underlying these effects are often linked to the modulation of neuronal signaling pathways and the protection against cellular stress.

A key mechanism of neuroprotection involves the activation of nicotinic acetylcholine receptors (nAChRs), specifically the α4 and α7 subtypes. nih.govbohrium.com Stimulation of these receptors can protect neurons from glutamate-induced neurotoxicity, a common pathway of cell death in neurodegenerative disorders. nih.gov

The neuroprotective signaling cascade often involves the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. nih.govbohrium.com Activation of this pathway downstream of nAChR stimulation leads to the upregulation of the anti-apoptotic protein Bcl-2, which helps in promoting neuronal survival. nih.gov

Furthermore, nicotinamide can enhance the levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production. nih.gov By boosting NAD+ levels, nicotinamide can help prevent mitochondrial dysfunction and improve neuronal recovery from ischemic injury. nih.gov In the context of Alzheimer's disease, maintaining NAD+ availability has been linked to the modulation of sirtuin 1 (SIRT1) activity and the clearance of tau protein. nih.gov

| Neuroprotective Mechanisms of Nicotinic Acid and its Analogs | Key Pathway/Molecule | Effect | Reference |

| nAChR Activation | α4 and α7 nicotinic acetylcholine receptors | Protection against glutamate (B1630785) neurotoxicity | nih.govbohrium.com |

| PI3K-Akt Pathway | PI3K, Akt, Bcl-2 | Upregulation of anti-apoptotic proteins, promotion of neuronal survival | nih.govbohrium.com |

| NAD+ Metabolism | NAD+, SIRT1 | Prevention of mitochondrial dysfunction, modulation of tau pathology | nih.gov |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a ligand (in this case, 5-(2-Fluoro-ethoxy)-nicotinic acid) within the active site of a target protein. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding structure-activity relationships at a molecular level.

The process would involve preparing the 3D structure of this compound and the chosen target protein. Docking algorithms would then explore various possible conformations of the ligand within the protein's binding site, scoring them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy. The results would provide insights into the potential biological targets of the compound and the key interactions driving its binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of nicotinic acid derivatives including this compound, a QSAR model would be developed by calculating various molecular descriptors (e.g., physicochemical, topological, and electronic properties).

These descriptors would then be correlated with the experimentally determined biological activity of the compounds using statistical methods like multiple linear regression or machine learning algorithms. A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Density Functional Theory (DFT) Calculations and Spectroscopic Correlations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to determine a wide range of properties, including its optimized molecular geometry, vibrational frequencies (for correlation with experimental IR and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The results from DFT calculations are valuable for understanding the molecule's reactivity, stability, and spectroscopic characteristics. For instance, the calculated vibrational frequencies can aid in the assignment of experimental spectral bands, providing a deeper understanding of the molecular structure.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. An MD simulation of this compound, either in a solvent or bound to a protein, would involve calculating the forces between atoms and using Newton's laws of motion to predict their movements.

These simulations can reveal information about the conformational flexibility of the molecule, its interactions with surrounding solvent molecules, and the stability of its binding to a protein target. By observing the trajectory of the molecule over nanoseconds or even microseconds, researchers can gain insights into the dynamic nature of the molecular interactions that are not apparent from static models.

In Silico Screening and Drug Design Methodologies

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those with a high probability of being active against a specific biological target. If this compound were identified as a hit compound, its structure could serve as a starting point for designing new analogues with improved properties.

Drug design methodologies would leverage the information gained from molecular docking, QSAR, and other computational studies to propose modifications to the chemical structure of this compound. These modifications would be aimed at enhancing its binding affinity, selectivity, and pharmacokinetic properties, with the goal of developing a more effective drug candidate. The designed compounds would then be synthesized and tested experimentally to validate the computational predictions.

Advanced Research Applications and Methodologies

Radiochemical Synthesis and Imaging Agent Development (e.g., Fluorine-18 labeling for PET)

The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of research in nuclear medicine, enabling the non-invasive visualization and quantification of biochemical processes in vivo. Fluorine-18 (¹⁸F) is an ideal radionuclide for this purpose due to its favorable physical properties, including a 109.8-minute half-life and low positron energy (635 keV), which allow for high-resolution imaging. acs.orgfrontiersin.orgopenmedscience.com The synthesis of ¹⁸F-labeled molecules, such as derivatives of 5-(2-Fluoro-ethoxy)-nicotinic acid, is a key step in creating new PET imaging agents. acs.orgfrontiersin.org

The most common method for producing Fluorine-18 is through the proton bombardment of ¹⁸O-enriched water in a cyclotron, yielding aqueous [¹⁸F]fluoride. acs.orgopenmedscience.comnih.gov This [¹⁸F]fluoride is then used in nucleophilic substitution reactions to label a precursor molecule. frontiersin.orgopenmedscience.com For fluoroethoxy-containing compounds, this typically involves a precursor where the ethoxy group is terminated with a good leaving group, such as a tosylate or mesylate. The incoming [¹⁸F]fluoride ion displaces this leaving group to form the desired ¹⁸F-fluoroethoxy structure.

A notable example that illustrates this synthetic strategy is the radiolabeling of a related tryptophan analog, L-5-(2-[¹⁸F]fluoroethoxy)-tryptophan ([¹⁸F]FEHTP). nih.gov This process highlights the typical parameters and outcomes of such a synthesis. The synthesis was performed using a remote-controlled module, which is standard practice to minimize radiation exposure. openmedscience.comnih.gov The successful synthesis of [¹⁸F]FEHTP demonstrates its potential as a PET tracer for tumor imaging, based on its high uptake in tumors during biodistribution studies in mice. nih.gov

Detailed findings from the synthesis of this related compound provide insight into the methodologies applicable to this compound derivatives.

Table 1: Radiosynthesis Parameters for L-5-(2-[¹⁸F]fluoroethoxy)-tryptophan ([¹⁸F]FEHTP)

| Parameter | Value | Source |

| Synthesis Time | 65 minutes | nih.gov |

| Radiochemical Yield (non-decay corrected) | 12-16% | nih.gov |

| Radiochemical Purity | >98% | nih.gov |

| Stability in Saline (Room Temp.) | Stable for over 6 hours | nih.gov |

Use as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or metabolic pathways, without the need for genetic modification. Derivatives of nicotinic acid are particularly useful as probes for pathways that utilize nicotinic acid (niacin, a form of vitamin B3) as a substrate or growth factor.

One clear example of this application is in the study of the bacterium Erwinia amylovora, the causative agent of fire blight disease in apple and pear trees. nih.gov This pathogen requires nicotinic acid as a growth factor to colonize and infect the host plant. nih.gov Research has shown that E. amylovora can utilize certain nicotinic acid analogues, such as nicotinamide (B372718) and 6-hydroxynicotinic acid, as alternative growth factors, while it cannot use others, like 2-hydroxynicotinic acid. nih.gov

By introducing analogues like this compound into such a system, researchers can probe the specificity of the bacterial enzymes and transport proteins involved in the nicotinic acid metabolic pathway. The structural modifications of the analogue—in this case, the fluoroethoxy group at the 5-position—can alter its binding affinity and processing by the cellular machinery. Observing whether the compound supports, inhibits, or has no effect on bacterial growth provides direct insight into the structural requirements of the pathway. This approach helps to elucidate the function of specific enzymes and can identify potential targets for new antimicrobial or biocontrol strategies that work by disrupting essential metabolic pathways. nih.gov

Development of Analytical Methods for Detection and Quantification in Research Matrices

The ability to accurately detect and quantify a compound in complex biological or environmental samples, known as research matrices, is fundamental to its study. For compounds like this compound and its metabolites, robust analytical methods are essential for pharmacokinetic studies, metabolic profiling, and environmental monitoring. cdc.gov The primary techniques employed for the analysis of nicotinic acid and its derivatives are based on chromatography coupled with mass spectrometry. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often paired with a Diode Array Detector (DAD) for initial detection and quantification based on UV absorbance. nih.gov For greater sensitivity and specificity, HPLC is coupled with Mass Spectrometry (MS), particularly Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). nih.govnih.gov This LC-MS/MS approach allows for the definitive identification and precise quantification of the target analyte even at very low concentrations within complex matrices like plasma, urine, or plant tissue extracts. nih.govcdc.gov

Method development for a new analyte like this compound would involve several key steps:

Sample Preparation: This is crucial for removing interfering substances from the matrix. cdc.gov For biological fluids like urine, this may involve enzymatic hydrolysis to measure total analyte concentration (both free and conjugated forms, such as glucuronides), followed by protein precipitation using a solvent like acetone (B3395972). cdc.govcampbellscience.com

Chromatographic Separation: The choice of HPLC column and mobile phase is optimized to achieve good separation of the analyte from other matrix components and its own potential metabolites. Given the polar nature of nicotinic acid derivatives, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) may be considered as alternatives to standard reversed-phase chromatography. nih.gov SFC, in particular, is gaining attention for its ability to effectively separate highly hydrophilic compounds. nih.gov

Mass Spectrometric Detection: In MS/MS, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high selectivity and accurate quantification. cdc.gov

Table 2: Common Analytical Methods for Nicotinic Acid and Related Compounds

| Analytical Technique | Matrix | Purpose | Key Features | Source |

| HPLC-ESI-MS | Pear & Apple Blossoms | Quantification of nicotinic acid and its analogues | Allows direct analysis in plant hypanthium to study disease susceptibility. | nih.gov |

| SFC-MS/MS | Rabbit Plasma, Human Urine | Quantification of niacin and its hydrophilic metabolites | Effective for polar compounds, offering an alternative to traditional LC methods. | nih.gov |

| LC-MS/MS | Human Urine | Quantification of nicotine (B1678760), its metabolites, and minor alkaloids | Involves enzymatic hydrolysis for "total" analyte measurement and acetone precipitation. | cdc.gov |

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation Analogues

The structural framework of 5-(2-Fluoro-ethoxy)-nicotinic acid serves as a promising starting point for the design and synthesis of next-generation analogues with potentially enhanced efficacy, selectivity, and pharmacokinetic properties. Future synthetic efforts could explore several modifications to the core structure. For instance, the synthesis of various fluorinated analogues of nicotinic acid derivatives has been a strategy to modulate their binding affinity to biological targets. nih.govresearchgate.net Drawing from this, medicinal chemists can create a library of related compounds for further investigation.

Key areas for synthetic modification could include:

Alterations to the Fluoro-ethoxy Side Chain: Systematic variations in the length and branching of the alkoxy chain, as well as the position of the fluorine atom, could significantly impact the compound's lipophilicity and metabolic stability.

Modifications of the Pyridine (B92270) Ring: Introduction of additional substituents on the pyridine ring could influence the molecule's electronic properties and its interaction with target proteins.

Esterification and Amidation of the Carboxylic Acid: Conversion of the carboxylic acid moiety to a range of esters and amides could generate prodrugs with improved bioavailability and targeted release profiles.

These synthetic endeavors will be crucial in establishing a comprehensive structure-activity relationship (SAR) for this class of compounds.

Exploration of Novel Molecular Targets and Pathways

While nicotinic acid and its derivatives are known to interact with specific receptors, the unique structure of this compound may enable it to engage with novel molecular targets and biological pathways. A key area of future research will be to move beyond known targets and explore a wider range of possibilities.

For example, recent studies have investigated novel nicotinic acid derivatives for their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov This suggests that this compound could be screened against a panel of kinases and other enzymes implicated in various diseases. Furthermore, considering the role of nicotinic acetylcholine (B1216132) receptors (nAChRs) as targets for other fluorinated nicotinic acid analogues, exploring the affinity of this compound for different subtypes of nAChRs is a logical step. nih.govresearchgate.net

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation will be paramount in accelerating the discovery and development process for this compound and its analogues. In silico techniques can provide valuable insights into the compound's behavior at a molecular level, guiding more focused and efficient laboratory experiments.

Future research should leverage a variety of computational tools:

Molecular Docking: To predict the binding modes and affinities of this compound and its analogues with various potential protein targets. This approach has been used to study the interaction of other nicotinic acid derivatives with targets like VEGFR-2. nih.gov

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound when interacting with its biological target, providing a deeper understanding of the binding stability and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate the structural features of a series of analogues with their biological activity.

These computational predictions must be rigorously tested through experimental assays to validate the in silico findings and to provide feedback for refining the computational models.

Development of Targeted Delivery Systems (Conceptual research)

To maximize the therapeutic potential and minimize potential off-target effects of this compound, the development of targeted delivery systems is a critical, albeit conceptual, area of future research. By encapsulating or conjugating the compound with targeting moieties, it may be possible to direct it to specific tissues or cell types.

Drawing inspiration from research on other nicotinic acid derivatives, several conceptual approaches could be explored:

Nanoparticle-based Delivery: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. For nicotinic acid, inorganic-organic nanohybrid systems have been designed to improve its release profile. nih.gov

Peptide-based Targeting: Conjugating the compound to peptides that specifically bind to receptors overexpressed on diseased cells could enhance its local concentration at the site of action. For instance, fluoronicotinic acid has been used in the development of radiopeptides for targeted PET imaging of specific proteins. nih.gov

Radiolabeling for Imaging and Therapy: The incorporation of a fluorine atom makes this compound a potential candidate for radiolabeling with fluorine-18 for use in Positron Emission Tomography (PET) imaging. This could enable non-invasive visualization of the compound's biodistribution and target engagement in vivo. The use of 6-[18F]fluoronicotinic acid as a prosthetic group for radiolabeling biomolecules is a well-established technique. nih.govmdpi.com

Investigation of Broader Biological System Interactions (e.g., gut microbiome, epigenetic regulation)

The influence of small molecules on broader biological systems, such as the gut microbiome and epigenetic machinery, is a rapidly emerging area of research. Future investigations should explore the potential interplay between this compound and these complex systems.

The gut microbiota is known to influence host health by modulating epigenetic mechanisms, including DNA methylation and histone modifications. nih.govmdpi.comnih.gov Given that the gut microbiome can impact the metabolism of various compounds, it is plausible that it could also affect the biotransformation and activity of this compound. Conversely, the compound itself may modulate the composition and metabolic activity of the gut microbiome.

Furthermore, microbial byproducts can drive epigenetic changes in host cells. nih.gov Research into whether this compound or its metabolites can influence epigenetic enzymes, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), could uncover novel mechanisms of action and therapeutic applications. The interplay between the gut microbiome and epigenetic modifications is increasingly recognized as a crucial factor in the development of various diseases, and understanding how this compound fits into that paradigm is a vital area for future exploration. aginganddisease.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Fluoro-ethoxy)-nicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated ethoxy groups can be introduced via alkylation of nicotinic acid derivatives under controlled pH and temperature. Catalysts like sulfuric acid or TBTU ( ) are effective for esterification or amidation steps. Reaction optimization should prioritize inert atmospheres (e.g., nitrogen) to prevent side reactions. Purification via recrystallization or column chromatography (using solvents like DMF or methanol) ensures ≥95% purity (as seen in structurally similar compounds ). Yield improvements often require adjusting stoichiometry (e.g., excess fluorinated reagent) and monitoring reaction progress with TLC or HPLC.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the presence of the fluoro-ethoxy group and aromatic protons. NMR identifies carbonyl (C=O) and pyridine ring carbons.

- LC-MS : High-resolution LC-MS validates molecular weight (e.g., CHFNO) and detects impurities. Compare fragmentation patterns with reference standards ( ).

- IR Spectroscopy : Peaks near 1700 cm indicate carboxylic acid C=O stretching, while C-F bonds show absorption at 1100–1000 cm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if dust/aerosols form ( ).

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., hydrogen fluoride) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers ( ).

Advanced Research Questions

Q. How can researchers address discrepancies in purity assessments using HPLC versus LC-MS?

- Methodological Answer : Cross-validate results by:

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve co-eluting impurities .

- LC-MS : Compare isotopic patterns and adduct formation (e.g., [M+H]) to differentiate isobaric contaminants. Quantify impurities via external calibration curves ( ).

- Data Reconciliation : If HPLC overestimates purity due to undetected non-UV-active species, supplement with NMR integration ( ).

Q. What strategies mitigate thermal instability during storage of fluorinated nicotinic acid derivatives?

- Methodological Answer :

- Storage Conditions : Store at ≤−20°C in amber vials under nitrogen to prevent hydrolysis or oxidation ( ).

- Stabilizers : Add desiccants (e.g., silica gel) to minimize moisture-induced degradation .

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS ( ).

Q. How does the electron-withdrawing fluoro-ethoxy group influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The fluoro-ethoxy group decreases electron density on the pyridine ring, enhancing electrophilic substitution at the 4-position. For Suzuki-Miyaura coupling:

- Use Pd(PPh) catalyst and aryl boronic acids in THF/water (3:1) at 80°C ( ).

- Monitor regioselectivity via NMR; meta-substitution is favored due to steric and electronic effects .

Q. What in vitro models are appropriate for evaluating the biological activity of fluorinated nicotinic acid analogs?

- Methodological Answer :

- Enzyme Assays : Test inhibition of NAD-dependent enzymes (e.g., sirtuins) using fluorescence-based kits ().

- Cell-Based Models : Use human hepatocytes (HepG2) or macrophages (THP-1) to assess anti-inflammatory activity via cytokine profiling (IL-6, TNF-α) ( ).

- Dose-Response Studies : Calculate IC values using non-linear regression (GraphPad Prism) and validate with triplicate replicates .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the acute toxicity of fluorinated nicotinic acid derivatives?

- Methodological Answer :

- Source Evaluation : Cross-check toxicity classifications (e.g., GHS Category 4 vs. unclassified) against primary data from OECD guidelines ( ).

- In Vivo Validation : Conduct OECD 423 acute oral toxicity tests in rodents, comparing results with computational predictions (e.g., ProTox-II) .

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 5-(3-Carboxyphenyl)nicotinic acid) to identify trends in LD values ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.